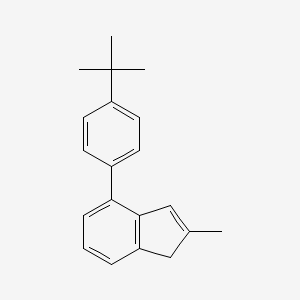

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

Beschreibung

Historical Context and Discovery

The development of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene emerges from the broader historical context of indene chemistry, which has its roots in the isolation of indene from coal-tar fractions during the late nineteenth and early twentieth centuries. Indene itself was first identified as a naturally occurring aromatic polycyclic hydrocarbon found in coal-tar fractions boiling around 175-185 degrees Celsius. The systematic study of indene derivatives began with the recognition that substituted indenes and their closely related indane derivatives represent important structural motifs found in many natural products and biologically active molecules.

The specific compound this compound was synthesized as part of ongoing research into metallocene catalysts for olefin polymerization reactions. This research direction gained momentum during the development of advanced catalyst systems for polymer production, particularly in the creation of heterophasic propylene copolymers. The compound's creation date in chemical databases indicates its first computational modeling and structural characterization occurred in 2006, with subsequent modifications and updates to its chemical profile continuing through 2025.

The historical significance of this compound lies in its contribution to the development of ultrarigid metallocene complexes designed for highly efficient catalytic processes. Research in this area has focused on creating structurally diverse indene-based ligands that can form stable complexes with transition metals, particularly hafnium and zirconium, for applications in precision polymerization chemistry.

Structural Classification within Indene Chemistry

This compound belongs to the family of substituted indene derivatives, which are characterized by modifications to the basic indene scaffold through the introduction of various functional groups and aromatic substituents. The compound represents a specific class of 4-aryl-2-methyl-1H-indene derivatives that have been extensively studied for their unique electronic and steric properties.

The structural framework of this compound consists of the fundamental indene core, which is composed of a benzene ring fused with a cyclopentene ring, creating a bicyclic aromatic system with the molecular formula C9H8 for the parent indene structure. The substitution pattern in this compound involves two key modifications: a methyl group at the 2-position of the indene ring system and a 4-(tert-butyl)phenyl group at the 4-position.

The 4-(tert-butyl)phenyl substituent introduces significant steric bulk and electronic effects that influence the compound's reactivity profile and coordination behavior with metal centers. The tert-butyl group, formally known as 1,1-dimethylethyl, provides substantial steric hindrance while also contributing electron-donating properties through hyperconjugation effects. This substitution pattern creates a compound with enhanced thermal stability and modified electronic characteristics compared to unsubstituted indene derivatives.

Within the broader classification of indene derivatives, this compound shares structural similarities with other aryl-substituted indenes used in metallocene chemistry. The presence of both the methyl substituent and the bulky aryl group places it in the category of sterically hindered indene ligands, which are particularly valuable for creating catalysts with enhanced selectivity and stability.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for substituted aromatic compounds. The complete International Union of Pure and Applied Chemistry name for this compound is 4-(4-tert-butylphenyl)-2-methyl-1H-indene. This naming system clearly identifies the position and nature of each substituent on the indene backbone.

The compound is known by several alternative names and synonyms that appear in various chemical databases and literature sources. These include 2-methyl-4-(4'-tert-butylphenyl)indene, 4-(4-tert-butylphenyl)-2-methyl-1h-indene, and 2-methyl-4-(4-tert-butylphenyl)-1H-indene. The systematic name 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- provides an alternative nomenclature approach that explicitly identifies the tert-butyl group as a 1,1-dimethylethyl substituent.

The numbering system for the indene ring follows standard conventions where the bridgehead carbon between the benzene and cyclopentene rings is designated as position 3a, and the numbering proceeds around the molecule in a systematic fashion. The 2-position refers to the carbon adjacent to the methylene carbon in the five-membered ring, while the 4-position corresponds to the carbon ortho to the ring fusion in the benzene portion of the molecule.

Various chemical databases employ different identifier systems for cataloging this compound. The compound appears in multiple international chemical registries under consistent naming conventions, ensuring accurate identification across different research and commercial platforms.

Chemical Identifiers and Registry Data

The comprehensive chemical identification of this compound relies on multiple standardized identifier systems that facilitate accurate chemical communication and database searches. The primary registry information for this compound provides essential data for research and commercial applications.

The DSSTox Substance Identification number DTXSID10433865 provides an additional identifier used by the United States Environmental Protection Agency for chemical tracking and regulatory purposes. The compound also carries the Nikkaji Number J2.787.812A, which represents its entry in the Japanese chemical database system.

The Wikidata entry Q82248128 provides a linked data identifier that connects the compound to broader scientific knowledge networks. The MFCD identifier MFCD26961035 represents the compound's entry in the MDL Information Systems chemical database.

The computed descriptors for this compound include specific three-dimensional conformational data and electronic structure information that facilitate computational chemistry applications and molecular modeling studies. The canonical Simplified Molecular Input Line Entry System notation provides a standardized text representation of the molecular structure that enables computer-based chemical information processing.

Significance in Organometallic Research

The research significance of this compound stems primarily from its role as a specialized ligand in organometallic chemistry, particularly in the development of metallocene catalysts for olefin polymerization reactions. The compound serves as a key component in the preparation of heterophasic propylene copolymers, representing an important advance in polymer science and industrial chemistry applications.

The unique structural features of this compound make it particularly valuable for creating ultrarigid metallocene complexes that exhibit enhanced catalytic performance compared to traditional cyclopentadienyl-based systems. The steric bulk provided by the 4-(tert-butyl)phenyl substituent combined with the electronic effects of the methyl group at the 2-position creates a ligand environment that promotes highly selective catalytic transformations.

Research applications of this compound extend to the development of transition metal indenyl complexes, which represent an important class of coordination compounds in organometallic chemistry. The indenyl ligand system derived from this compound and related derivatives provides alternatives to traditional cyclopentadienyl ligands, offering enhanced reactivity profiles and improved catalyst performance characteristics.

The compound's significance in metallocene chemistry relates to the broader phenomenon known as the indenyl effect, which refers to the enhanced rates of substitution exhibited by η5-indenyl complexes compared to related η5-cyclopentadienyl complexes. This effect arises from the unique electronic properties of the indenyl ligand system and its ability to facilitate associative substitution pathways that are typically not observed in eighteen-electron complexes.

Industrial applications of this compound and its metal complexes include their use in advanced polymerization processes for producing specialized polymer materials with controlled molecular architectures and enhanced properties. The development of such catalysts represents a significant advancement in the field of precision polymerization, enabling the production of materials with tailored characteristics for specific applications in automotive, packaging, and advanced materials industries.

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)-2-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-11,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDWOKXLGOJFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433865 | |

| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213381-88-5 | |

| Record name | 1H-Indene, 4-[4-(1,1-dimethylethyl)phenyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4-(4-(tert-Butyl)phenyl)-2-methylindan-1-one

- Starting from 3-(2-halophenyl)-2-methylpropanoyl chloride or related compounds, intramolecular Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl3) yields 4-bromo-2-methylindan-1-one derivatives.

- Alternatively, Nazarov cyclization of 1-(2-halophenyl)-2-methyl-2-propen-1-one derivatives under Lewis acid catalysis can afford the indanone core.

- The 4-(4-(tert-butyl)phenyl) substituent is introduced via Suzuki-Miyaura cross-coupling of the halo-indanone with 4-(tert-butyl)phenylboronic acid, typically using Pd(OAc)2 as catalyst and tetrabutylammonium bromide (TBAB) as phase transfer catalyst in PEG400 solvent, achieving high yields and selectivity without significant side reactions such as debromination or deboronation.

Preparation of 2-Methyl-3-(4-tert-butylphenyl)propanal (Related Intermediate)

- A related aldehyde intermediate, 2-methyl-3-(4-tert-butylphenyl)propanal, can be prepared by selective para-substitution of tert-butyl groups on benzaldehyde derivatives, followed by reduction and controlled oxidation steps to maintain high para-isomeric purity.

Conversion of Indanones to Indenes

- The indanone intermediate undergoes reduction (e.g., NaBH4) to the corresponding indanol, followed by acid-catalyzed dehydration to yield the indene structure.

- Careful control of reaction concentration during dehydration is critical to avoid side reactions, especially with electron-rich substrates.

- Alternatively, direct palladium-catalyzed pathways can convert halo-substituted indanones to aryl-substituted indenes in a one-pot process, enhancing efficiency and scalability.

Cross-Coupling and Cascade Reactions

- Suzuki-Miyaura cross-coupling is the preferred method for attaching the 4-(tert-butyl)phenyl group to the indene core due to its mild conditions and high functional group tolerance.

- Cascade reactions involving 1,1-enediamines and benzylidene-indanone derivatives have been reported for synthesizing related indene derivatives, offering environmentally friendly and high-yielding alternatives without the need for promoters.

Representative Data Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3-(2-halophenyl)-2-methylpropanoyl chloride, AlCl3 | Room temp to reflux | ~75 | Formation of 4-bromo-2-methylindan-1-one |

| 2 | Suzuki-Miyaura Cross-Coupling | 4-(tert-butyl)phenylboronic acid, Pd(OAc)2, TBAB, PEG400 | 80-100 °C, inert atmosphere | 85-95 | High selectivity, minimal side reactions |

| 3 | Reduction + Dehydration | NaBH4, acid catalyst (e.g., H2SO4) | 0-25 °C for reduction, then reflux for dehydration | 80-90 | Avoid high concentration to prevent side reactions |

| 4 | Cascade Reaction (Alternative) | 1,1-Enediamines, benzylidene-indanone | Reflux in 1,4-dioxane | 82-90 | Promoter-free, environmentally friendly |

Research Findings and Optimization Notes

- Higher concentrations during dehydration steps can lead to undesirable side reactions, especially with electron-rich substrates, thus dilution is recommended for optimal yields.

- The use of PEG400 as a solvent in Suzuki coupling enhances solubility of reactants and catalysts, facilitating cleaner reactions and easier purification.

- Slight excess (1.05 equivalents) of arylboronic acid ensures complete coupling without significant side reactions.

- Ortho-lithiation of 1-indanoles followed by electrophilic substitution and reduction offers an alternative route to halo-substituted indenes, which can then be functionalized further.

- The cascade reaction approach provides a mild, atom-economical route to indene derivatives with potential biological activity, though it is less commonly applied specifically to tert-butylphenyl-substituted indenes.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Metallocene Catalysts

One of the primary applications of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is in the development of metallocene catalysts for olefin polymerization. These catalysts are crucial for producing polymers with specific properties, such as polypropylene with narrow molecular weight distribution and high activity. Research indicates that metallocene compounds derived from this indene derivative can enhance the efficiency of polymerization processes significantly. For instance, a study demonstrated that metallocene catalysts based on this compound could produce polypropylene with desired characteristics under mild conditions, showcasing its utility in industrial applications .

Mechanism of Action

The effectiveness of this compound in catalysis is attributed to its ability to form stable metal complexes. The compound's steric and electronic properties facilitate interactions with transition metals, enhancing catalytic activity in various reactions .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it suitable for synthesizing various aryl-substituted compounds. For example, it has been employed in Suzuki coupling reactions to form complex aryl structures efficiently . A notable case study involved the synthesis of substituted indenes through ligand-free catalytic systems, which utilized this compound as a precursor, achieving high yields under optimized conditions .

Pharmaceutical Applications

Receptor Modulation

Recent research suggests that derivatives of this compound may modulate the activity of certain biological receptors, influencing cellular signaling pathways. This property opens avenues for potential pharmaceutical applications, particularly in drug development targeting specific receptors involved in various diseases.

Wirkmechanismus

The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing their reactivity and stability . In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Detailed Comparative Analysis

Substituent Effects on Reactivity and Stability

- tert-Butyl Group Influence: The tert-butyl group in this compound enhances steric bulk and thermal stability compared to non-substituted indenes (e.g., indane-1,3-dione derivatives). This property is critical in metallocene catalysts, where steric hindrance modulates polymerization activity . Similar tert-butyl-substituted compounds, such as 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one, also exhibit improved stability but differ in functionality due to their ketone group, which confers antimicrobial properties .

- Fluorine vs. Methyl Substitutions : The fluorinated analogue 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene () demonstrates distinct electronic effects. Fluorine atoms increase electronegativity and polarity, enhancing interactions with biological targets, whereas the methyl group in the target compound prioritizes steric control in catalysis .

Physicochemical Properties

- Boiling Point and Solubility : The isopropyl-substituted analogue () has a higher boiling point (412.1°C) due to increased molecular weight and branching, whereas the target compound’s simpler structure ensures better solubility in organic solvents .

- Thermal Stability : The tert-butyl group in the target compound provides superior thermal stability compared to methoxy-substituted indenes (e.g., Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate ), which degrade faster under high-temperature conditions .

Biologische Aktivität

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

The compound features a tert-butyl group, which imparts steric hindrance, and a phenyl ring that enhances its aromatic stability. These structural characteristics influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction, making it versatile in synthetic applications.

Research indicates that this compound interacts with several biological targets:

- Cytochrome P450 Enzymes : The compound has been shown to inhibit CYP2D6, an important enzyme involved in drug metabolism. This inhibition suggests potential interactions with co-administered drugs, necessitating further pharmacokinetic studies.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Investigations into its anticancer properties indicate that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle proteins .

Biological Activity Data

| Activity Type | Observed Effects | IC50/EC50 Values | Cell Lines/Models |

|---|---|---|---|

| Anticancer | Induces apoptosis | Not specified | LNCaP (prostate cancer), HeLa (cervical cancer) |

| Antimicrobial | Inhibitory effects | Not specified | Various bacterial strains |

| CYP2D6 Inhibition | Drug interaction potential | Not specified | Human liver microsomes |

Case Studies

- Anticancer Activity : A study demonstrated that treatment with this compound led to significant apoptosis in LNCaP prostate cancer cells. The apoptotic process was associated with cytochrome C release and activation of caspases, indicating its potential as a therapeutic agent for hormone-sensitive cancers .

- CYP Enzyme Interaction : Another investigation highlighted the compound's ability to inhibit CYP2D6 activity in vitro, suggesting implications for drug-drug interactions in clinical settings. This finding emphasizes the need for careful consideration of this compound's use alongside other medications .

Research Findings

Recent literature has explored various aspects of the compound's biological activity:

- Antimicrobial Properties : Initial findings suggest that the compound may inhibit the growth of several bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

- Mechanistic Studies : Research into the mechanistic pathways affected by this compound has revealed interactions with key signaling pathways involved in apoptosis and inflammation .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 80 | 72 | |

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 25 | 65 | *Inferred |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify substituent positions. Key signals:

- ¹H NMR : δ 7.2–7.5 ppm (aromatic protons), δ 1.3 ppm (tert-butyl CH₃) .

- ¹³C NMR : δ 34.6 ppm (tert-butyl quaternary carbon).

- Single-Crystal X-ray Diffraction (SCXRD) : SHELXL (SHELX system) refines molecular geometry. Disorder in the tert-butyl group may require anisotropic displacement parameter (ADP) modeling .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 263.20) .

Q. What is the role of this compound in metallocene catalyst design?

- Answer : The compound acts as a ligand precursor for Group 4 metallocenes (e.g., zirconocenes). Its steric bulk from the tert-butyl group enhances polymerization activity in olefin polymerization by modulating catalyst stereoselectivity. Example applications:

- Ethylene/1-Octene Copolymerization : Ligands derived from this indene increase comonomer incorporation rates in LLDPE production .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved during structural elucidation?

- Answer : Discrepancies (e.g., NMR-predicted vs. X-ray-observed conformation) require:

- Dynamic NMR Analysis : Variable-temperature ¹H NMR to assess rotational barriers of the tert-butyl group .

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) compares theoretical and experimental bond lengths/angles.

- Supplementary Techniques : IR spectroscopy (C-H out-of-plane bending at 820 cm⁻¹) validates aromatic substitution patterns .

Q. What strategies optimize single-crystal X-ray diffraction analysis for this compound, particularly with disordered substituents?

- Answer :

- Crystallization : Slow evaporation from toluene/hexane (1:3) produces diffraction-quality crystals.

- SHELXL Refinement : Use PART instructions to model tert-butyl disorder. Apply ISOR/SADI restraints to thermal parameters .

- Twinned Data : For non-merohedral twinning, employ TWIN/BASF commands in SHELXTL .

Q. How should researchers design experiments to evaluate the catalytic activity of indene-derived metallocenes in stereoselective polymerization?

- Answer :

- Catalyst Screening : Test indene-zirconium complexes (e.g., [Ind*ZrCl₂]) under varying MAO concentrations (Al:Zr = 500–2000:1).

- Polymerization Conditions : Ethylene pressure (5–20 bar), temperature (60–120°C), and solvent (toluene vs. heptane).

- Activity Metrics : Track turnover frequency (TOF) and polymer molecular weight (GPC).

- Contradiction Analysis : Low activity at high MAO ratios may indicate catalyst deactivation; use ¹H NMR to detect ligand degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.